molecular formula C31H50O2 B1255719 Vitamin D3 butyrate CAS No. 31316-20-8

Vitamin D3 butyrate

Cat. No.: B1255719
CAS No.: 31316-20-8
M. Wt: 454.7 g/mol
InChI Key: QUUDUVNKJWQDFG-BXWGOXEHSA-N
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Description

Vitamin D3 butyrate is a derivative of vitamin D3 (cholecalciferol) esterified with butyric acid. This compound combines the biological activities of both vitamin D3 and butyrate, making it a subject of interest in various fields of research, including nutrition, medicine, and biochemistry. Vitamin D3 is essential for calcium and phosphorus homeostasis and bone health, while butyrate is a short-chain fatty acid known for its anti-inflammatory and gut health-promoting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D3 butyrate typically involves the esterification of vitamin D3 with butyric acid. This reaction can be catalyzed by acid or base catalysts. A common method involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactors can be employed to optimize the reaction conditions, allowing for precise control over temperature, pressure, and reaction time. This method also facilitates the scaling up of production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Vitamin D3 butyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the vitamin D3 moiety can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the vitamin D3 structure can be reduced to form saturated derivatives.

    Substitution: The ester bond can be hydrolyzed to release butyric acid and vitamin D3.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of double bonds.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Oxidation: Oxidized derivatives of vitamin D3.

    Reduction: Saturated derivatives of vitamin D3.

    Substitution: Free butyric acid and vitamin D3.

Scientific Research Applications

Vitamin D3 butyrate has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: It is investigated for its role in modulating gene expression and cellular differentiation.

    Medicine: It is studied for its potential therapeutic effects in conditions such as inflammatory bowel disease, osteoporosis, and cancer. The combination of vitamin D3 and butyrate may enhance immune function and reduce inflammation.

    Industry: It is used in the formulation of dietary supplements and functional foods aimed at improving bone health and gut health.

Mechanism of Action

The mechanism of action of vitamin D3 butyrate involves the combined effects of vitamin D3 and butyrate. Vitamin D3 binds to the vitamin D receptor (VDR) in target cells, regulating the expression of genes involved in calcium and phosphorus metabolism. Butyrate, on the other hand, acts as a histone deacetylase inhibitor, modulating gene expression and promoting anti-inflammatory pathways. The synergistic effects of these two compounds can enhance immune function, improve gut barrier integrity, and support bone health.

Comparison with Similar Compounds

Vitamin D3 butyrate can be compared with other similar compounds such as:

    Vitamin D3 propionate: Another esterified form of vitamin D3 with propionic acid, which also exhibits anti-inflammatory properties.

    Vitamin D3 acetate: An ester of vitamin D3 with acetic acid, used in similar research applications.

    Butyrate esters of other vitamins: Such as butyrate esters of vitamin A or vitamin E, which combine the benefits of butyrate with the respective vitamins.

Uniqueness: this compound is unique due to the combined effects of vitamin D3 and butyrate, making it a potent compound for research in inflammation, immune modulation, and bone health. Its dual action on VDR and histone deacetylase pathways sets it apart from other similar compounds.

Properties

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O2/c1-7-10-30(32)33-27-17-14-23(4)26(21-27)16-15-25-13-9-20-31(6)28(18-19-29(25)31)24(5)12-8-11-22(2)3/h15-16,22,24,27-29H,4,7-14,17-21H2,1-3,5-6H3/b25-15+,26-16-/t24-,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUDUVNKJWQDFG-BXWGOXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174670
Record name 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31316-20-8
Record name 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31316-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin D3 butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031316208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Secocholesta-5,7,10(19)-trien-3-ol, butanoate, (3β,5Z,7E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that vitamin D3 and butyrate can induce CAMP gene expression. What are the implications of this finding for potential therapeutic applications?

A1: [] This research highlights the potential of vitamin D3 and butyrate as agents for boosting the innate immune response. Increased CAMP gene expression leads to higher levels of the antimicrobial peptide CAMP/hCAP18/LL-37, which plays a crucial role in defending against microbes. This finding is particularly relevant in the face of rising drug-resistant bacteria, where stimulating the body's natural defenses offers a promising alternative to traditional antibiotics. Further research is needed to explore targeted applications, delivery mechanisms, and potential synergistic effects with other antimicrobial agents.

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